
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide
Overview
Description
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide, also known as CCA, is a chemical compound that has been extensively used in scientific research. This compound belongs to the family of acetamides and has a molecular weight of 309.8 g/mol. CCA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide, dimethylformamide, and chloroform.
Mechanism of Action
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide inhibits PKC activity by binding to the regulatory domain of the enzyme. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to the regulatory domain. This compound competes with DAG for binding to the regulatory domain, thereby preventing PKC activation. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation, migration, and invasion of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity. It has been extensively used in cancer research studies to investigate the role of PKC in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. This compound is also expensive and not readily available in the market.
Future Directions
There are several future directions for 2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide research. One potential area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of PKC in other diseases like diabetes and cardiovascular diseases. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Future studies could investigate the mechanism of action of this compound in these diseases and its potential therapeutic applications.
Scientific Research Applications
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide has been extensively used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. This compound has been shown to inhibit the activity of PKC in a dose-dependent manner. This inhibition leads to the suppression of cellular proliferation, migration, and invasion. This compound has been used in various cancer research studies to investigate the role of PKC in tumor growth and metastasis.
properties
IUPAC Name |
2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-13-5-3-12(4-6-13)11-14(19)18(9-1-7-16)10-2-8-17/h3-6H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPZUYVUYBRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N(CCC#N)CCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
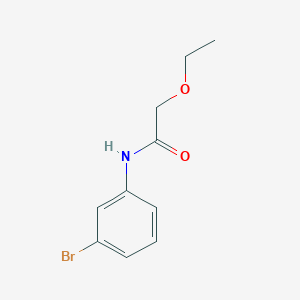
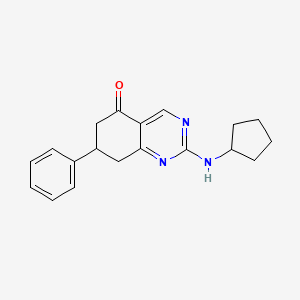
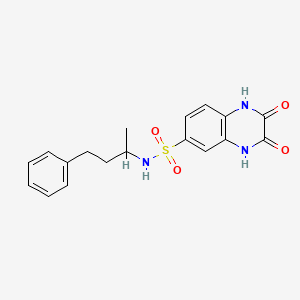
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide](/img/structure/B4708588.png)
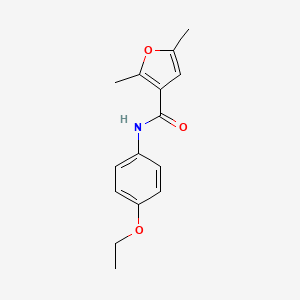
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4708604.png)
![1-[(2-phenylcyclopropyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4708608.png)
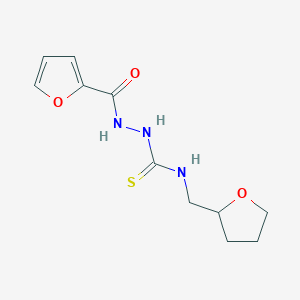
![N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4708628.png)